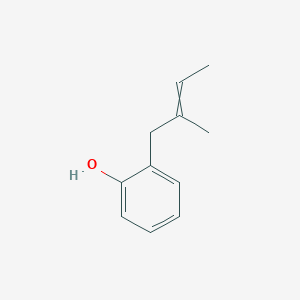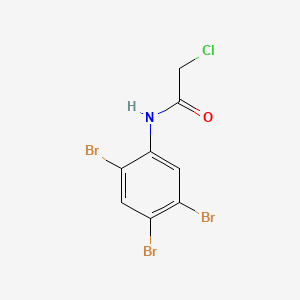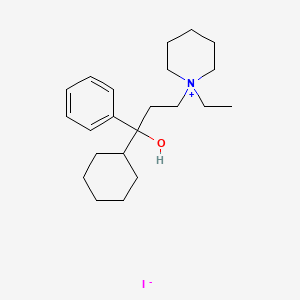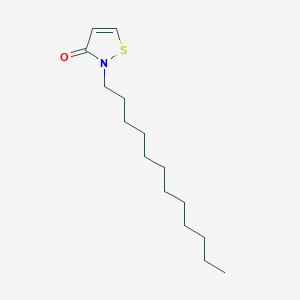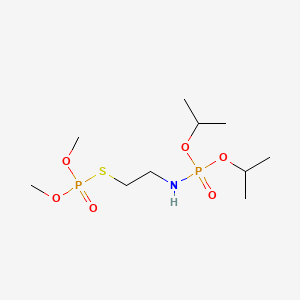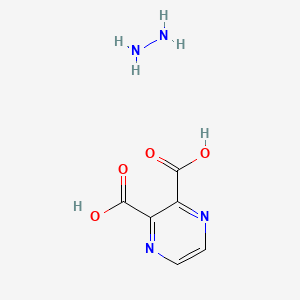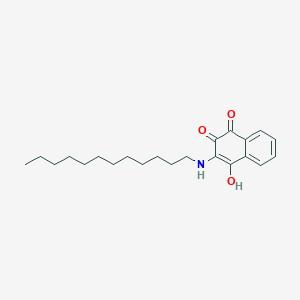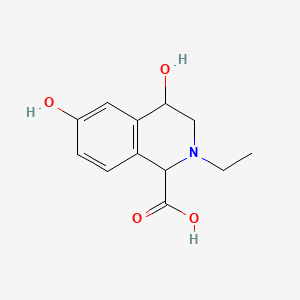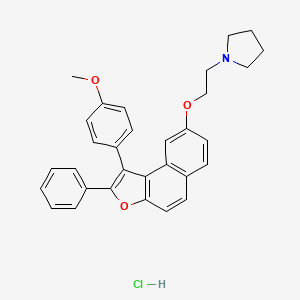
Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride is a complex organic compound It features a pyrrolidine ring, a naphthofuran moiety, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride typically involves multiple steps:
Formation of the Naphthofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthofuran ring.
Attachment of the Methoxyphenyl Group: This is achieved through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the naphthofuran core.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is attached via a nucleophilic substitution reaction, often using a pyrrolidine derivative and a suitable leaving group.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate with an ethyl group and converting the product to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions for scale-up. This includes using continuous flow reactors for better control over reaction parameters and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the naphthofuran moiety, potentially converting it to a dihydrofuran derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrrolidine ring.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrrolidine derivatives with different substituents.
- Naphthofuran derivatives with varying functional groups.
- Methoxyphenyl-containing compounds.
Uniqueness
Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride stands out due to its unique combination of structural features. The presence of the pyrrolidine ring, naphthofuran moiety, and methoxyphenyl group in a single molecule provides a distinct set of chemical properties and potential applications. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields.
Propiedades
Número CAS |
25439-33-2 |
|---|---|
Fórmula molecular |
C31H30ClNO3 |
Peso molecular |
500.0 g/mol |
Nombre IUPAC |
1-[2-[1-(4-methoxyphenyl)-2-phenylbenzo[e][1]benzofuran-8-yl]oxyethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C31H29NO3.ClH/c1-33-25-13-10-23(11-14-25)29-30-27-21-26(34-20-19-32-17-5-6-18-32)15-9-22(27)12-16-28(30)35-31(29)24-7-3-2-4-8-24;/h2-4,7-16,21H,5-6,17-20H2,1H3;1H |
Clave InChI |
NUFCPGQJYMJYQF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(OC3=C2C4=C(C=CC(=C4)OCCN5CCCC5)C=C3)C6=CC=CC=C6.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



